![molecular formula C11H16ClN B2998108 Cyclobutyl(phenyl)methanamine hydrochloride CAS No. 58271-61-7](/img/structure/B2998108.png)
Cyclobutyl(phenyl)methanamine hydrochloride
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Overview
Description
Cyclobutyl(phenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 58271-61-7 . It has a molecular weight of 197.71 .
Molecular Structure Analysis
The IUPAC name for this compound is cyclobutyl (phenyl)methanamine hydrochloride . The InChI code is 1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H . The InChI key is AAOLJOPKUMMRSZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclobutyl(phenyl)methanamine hydrochloride has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass is 197.0971272 g/mol and the monoisotopic mass is also 197.0971272 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 13 .Scientific Research Applications
For more technical details, you can refer to the following sources:
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses if present and easy to do), and P338 (Continue rinsing) .
properties
IUPAC Name |
cyclobutyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLJOPKUMMRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(phenyl)methanamine hydrochloride |
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